N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-24-13-7-6-12(11-14(13)25-2)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXJVTIDGFPJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Preparation of the 2-oxopyrrolidin-1-yl intermediate: This involves the reaction of pyrrolidin-2-one with a suitable alkylating agent to introduce the propyl chain.
Coupling of intermediates: The final step involves coupling the 3,4-dimethoxyphenyl intermediate with the 2-oxopyrrolidin-1-yl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production of N’-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular communication and response to external stimuli.
Comparison with Similar Compounds
Key Observations :
- BG15959 replaces the ethanediamide spacer with a tetrahydroquinoline scaffold, increasing lipophilicity (cLogP ~3.2 vs. ~1.5 for the target compound) .
Pyrrolidinone-Containing Analogues
The 2-oxopyrrolidin-1-yl group is critical for conformational rigidity and target binding. Notable comparisons:
Key Observations :
- The azanium chloride derivative (C₂₄H₃₅N₂O₅⁺Cl⁻) lacks pyrrolidinone but features a charged ammonium group, altering solubility and ionic interactions .
Imidazo[1,2-a]Pyridine Carboxamides
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of 305.37 g/mol. The structural formula can be represented as follows:
Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:
- Neurotransmitter Modulation : The presence of the pyrrolidine moiety suggests possible interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The methoxy groups in the phenyl ring may contribute to antioxidant properties, protecting cells from oxidative stress.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Neuroprotective | Protects neuronal cells |
Case Studies
- Neuroprotective Study : A study investigated the neuroprotective effects of the compound in a rat model of neurodegeneration. Results showed significant preservation of neuronal integrity and function, suggesting potential for treating neurodegenerative diseases.
- Anti-inflammatory Activity : In vitro experiments demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety profile of this compound. Current findings suggest a favorable safety profile with low cytotoxicity in human cell lines at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the 3,4-dimethoxyphenyl moiety to the pyrrolidinone-propyl backbone. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
- Temperature control : Maintain 0–5°C during critical steps to prevent degradation of sensitive intermediates (e.g., cyanoacetamide derivatives) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization for higher purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent connectivity (e.g., methoxy protons at δ ~3.8 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ matching C₂₀H₂₇N₃O₅) .
- X-ray crystallography : Resolves bond angles and crystallographic packing (if single crystals are obtained), as demonstrated in related dimethoxyphenyl-ethanediamide structures .
Q. What preliminary biological assays are recommended for screening bioactivity?
- Methodological Answer : Initial screens include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays targeting apoptosis regulators (e.g., Bcl-2 family proteins) due to structural similarities to known inhibitors .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of ethanediamide derivatives?
- Methodological Answer : Contradictions may arise from assay conditions or structural variations. Strategies include:
- Comparative structural analysis : Overlay crystallographic data (e.g., from ) with computational models to identify critical substituents affecting activity.
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines under standardized conditions .
- Target validation : Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., Bcl-2 in apoptosis) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Calculated via software like ChemAxon or Schrödinger, informed by experimental HPLC retention times .
- ADMET profiling : Molecular dynamics simulations assess blood-brain barrier permeability and cytochrome P450 interactions .
- Docking studies : Align the compound with protein targets (e.g., Bcl-2) using AutoDock Vina to rationalize binding modes .
Q. How do structural modifications impact the compound’s stability and reactivity?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Quantify thermal degradation thresholds (e.g., decomposition above 200°C) .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS .
- Steric effects : Introduce bulkier substituents (e.g., replacing methoxy with tert-butyl) and evaluate synthetic yields .
Data Contradiction Analysis
Q. Why might similar ethanediamide derivatives exhibit divergent cytotoxicity profiles?
- Methodological Answer : Variations often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) may enhance apoptosis induction vs. electron-donating groups (e.g., methoxy) .
- Cellular uptake differences : Measure intracellular concentrations via LC-MS/MS to correlate with activity .
- Off-target effects : Proteome-wide affinity chromatography identifies unintended binding partners .
Key Research Gaps and Future Directions
- Crystallographic data : No published structures exist for the exact compound; prioritize single-crystal growth and X-ray analysis .
- In vivo validation : Limited pharmacokinetic data necessitates rodent studies to assess bioavailability and toxicity .
- Structure-activity relationships (SAR) : Systematic substitution of the pyrrolidinone ring and ethanediamide linker is needed to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
